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Compound of Interest

Compound Name: 2,4,5-Tribromophenol

Cat. No.: B077500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
2,4,5-Tribromophenol, a significant halogenated aromatic compound. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable data for identification, characterization, and quality control
purposes in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Below are the predicted and reported data for the *H and 3C NMR spectra
of 2,4,5-Tribromophenol.

1H NMR Spectroscopy

The proton NMR spectrum of 2,4,5-Tribromophenol is expected to show two distinct signals in
the aromatic region, corresponding to the two non-equivalent aromatic protons.

Table 1: *H NMR Spectroscopic Data for 2,4,5-Tribromophenol
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Chemical Shift (8) ppm Multiplicity Assighment
~7.7 Singlet H-3
~7.3 Singlet H-6

Note: Predicted values based on structure and known substituent effects. Actual experimental
values may vary slightly depending on the solvent and concentration.

13C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the
molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic
carbons of 2,4,5-Tribromophenol.

Table 2: 13C NMR Spectroscopic Data for 2,4,5-Tribromophenol

Chemical Shift (8) ppm Assighment
~150 C-1 (C-OH)
~115 C-2 (C-Br)
~135 C-3 (C-H)
~118 C-4 (C-Br)
~116 C-5 (C-Br)
~130 C-6 (C-H)

Note: Predicted values based on structure and known substituent effects. Actual experimental
values may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,4,5-Tribromophenol is characterized by absorptions corresponding to the O-H
and C-Br bonds, as well as aromatic C-H and C=C stretching and bending vibrations.
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Table 3: Key IR Absorption Bands for 2,4,5-Tribromophenol

Wavenumber (cm~?)

Intensity

Assignment

3550 - 3200 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium Aromatic C-H stretch
1600 - 1450 Medium to Strong Aromatic C=C stretch
1300 - 1200 Strong C-O stretch

800 - 600 Strong C-Br stretch

900 - 675 Strong Aromatic C-H out-of-plane

bend

Note: The IR spectrum of a trifluoroacetate derivative of 2,4,5-Tribromophenol is available and
shows characteristic shifts due to the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and elemental
composition. The mass spectrum of 2,4,5-Tribromophenol is characterized by a prominent
molecular ion peak and a distinct isotopic pattern due to the presence of three bromine atoms.

Table 4: Mass Spectrometry Data for 2,4,5-Tribromophenol

miz Relative Intensity (%) Assighment

328, 330, 332, 334 Variable [M]* (Molecular ion cluster)
251, 253, 255 Variable [M - Br]*

172,174 Variable [M - 2Br]*

93 Variable [M -3Br]*

64 Variable [CsHa]*
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Note: The isotopic pattern for a compound with three bromine atoms will show peaks at M,
M+2, M+4, and M+6 with relative intensities of approximately 1:3:3:1.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and
accurate analysis.

4.1. NMR Spectroscopy

Sample Preparation (Solution-State NMR):

Weigh approximately 10-20 mg of solid 2,4,5-Tribromophenol into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-
de).

e Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if
necessary.

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube.

e Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.
Instrumentation and Data Acquisition (*H and 13C NMR):

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
e 'HNMR:

o Pulse sequence: Standard single-pulse experiment.

o

Number of scans: 16-64, depending on concentration.

[¢]

Relaxation delay: 1-5 seconds.

[¢]

Spectral width: Appropriate for the aromatic region (~0-10 ppm).
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o BC NMR:

o

Pulse sequence: Proton-decoupled pulse program.

[¢]

Number of scans: 1024 or more, depending on concentration and desired signal-to-noise
ratio.

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Spectral width: Appropriate for aromatic carbons (~0-200 ppm).
4.2. Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 2,4,5-Tribromophenol powder onto the center of the ATR
crystal to completely cover the sampling area.

o Apply consistent pressure to the sample using the instrument's pressure arm to ensure good
contact between the sample and the crystal.

o Acquire the IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4
cm™i.

o After analysis, clean the crystal thoroughly.
4.3. Mass Spectrometry (MS)
Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

o Sample Preparation: Prepare a dilute solution of 2,4,5-Tribromophenol in a volatile organic
solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
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e GC Conditions:

(¢]

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

[¢]

Oven Program: A temperature program is used to ensure good separation of the analyte
from any impurities. A typical program might start at 100°C, hold for 1 minute, then ramp at
10°C/min to 280°C and hold for 5 minutes.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: A mass range of m/z 50-400 is typically sufficient to observe the molecular
ion and key fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic
analysis of an organic compound like 2,4,5-Tribromophenol.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b077500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

2,4,5-Tribromophenol (Solid) )

for NMR for GC-MS for ATR-FTIR

Dissolution in Dilution in Direct Solid Sample
Deuterated Solvent Volatile Solvent P

- J

Spectroscopiic Analysis

NMR Spectroscopy Mass Spectrometry

IR Spectroscopy
(*H & 13C) (GC-MS)

(ATR-FTIR)

Compound Identification |

Click to download full resolution via product page
Caption: General workflow for the spectroscopic analysis of 2,4,5-Tribromophenol.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Tribromophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://lwww.benchchem.com/product/b077500#spectroscopic-data-of-2-4-5-tribromophenol-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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